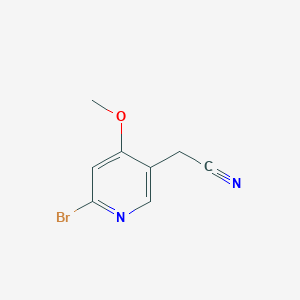![molecular formula C10H10N2O B13122056 3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
3-Cyclopropylbenzo[d]isoxazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylbenzo[d]isoxazol-7-amine is a heterocyclic compound that features a cyclopropyl group attached to a benzo[d]isoxazole ring, with an amine group at the 7th position. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The cyclopropyl group can be introduced via cyclopropanation reactions, and the amine group can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of 3-Cyclopropylbenzo[d]isoxazol-7-amine may involve large-scale cycloaddition reactions using metal catalysts such as copper(I) or ruthenium(II). These catalysts facilitate the cycloaddition process, making it more efficient and scalable . Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropylbenzo[d]isoxazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the cyclopropyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropylbenzo[d]isoxazol-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropylbenzo[d]isoxazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropylbenzo[d]isoxazol-5-amine
- 3-Cyclopropylbenzo[d]isoxazol-6-amine
- 3-Cyclopropylbenzo[d]isoxazol-4-amine
Uniqueness
3-Cyclopropylbenzo[d]isoxazol-7-amine is unique due to the specific positioning of the amine group at the 7th position, which can influence its biological activity and chemical reactivity. This positioning may result in different interactions with molecular targets compared to similar compounds with amine groups at other positions .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-cyclopropyl-1,2-benzoxazol-7-amine |
InChI |
InChI=1S/C10H10N2O/c11-8-3-1-2-7-9(6-4-5-6)12-13-10(7)8/h1-3,6H,4-5,11H2 |
InChI-Schlüssel |
JAEBDOHFASIAGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NOC3=C2C=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)

![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)

![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)




![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)


